2-Propy1-ol, bromoacetate
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Overview
Description
2-Propy1-ol, bromoacetate, also known as propyl bromoacetate, is an organic compound with the molecular formula C5H9BrO2. It is a colorless to yellow liquid with a fruity, pungent odor. This compound is primarily used in organic synthesis as an alkylating agent and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl bromoacetate can be synthesized through the esterification of bromoacetic acid with propanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to hasten the reaction. The mixture is refluxed on a boiling water bath while the water formed in the reaction is separated and measured .
Industrial Production Methods
Industrial production of propyl bromoacetate involves the direct bromination of acetic acid at elevated temperatures and pressures, or with the use of catalysts such as dry hydrogen chloride or red phosphorus. The resulting bromoacetic acid is then esterified with propanol to produce propyl bromoacetate .
Chemical Reactions Analysis
Types of Reactions
Propyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form dibromides and other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of propyl bromoacetate include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of propyl bromoacetate include:
Substituted Esters: Formed through nucleophilic substitution reactions.
Dibromides: Formed through addition reactions with alkenes and alkynes.
Scientific Research Applications
Propyl bromoacetate has several scientific research applications, including:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propyl bromoacetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of substituted products. The molecular targets and pathways involved in its action include nucleophilic substitution at carbonyl and hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propyl bromoacetate include:
Ethyl Bromoacetate: An ester of bromoacetic acid with similar chemical properties and applications.
Methyl Bromoacetate: Another ester of bromoacetic acid with similar reactivity.
Bromoacetic Acid: The parent acid from which propyl bromoacetate is derived.
Uniqueness
Propyl bromoacetate is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in its reactions. Its use as an alkylating agent in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
26755-52-2 |
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Molecular Formula |
C5H5BrO2 |
Molecular Weight |
177.00 g/mol |
IUPAC Name |
prop-2-ynyl 2-bromoacetate |
InChI |
InChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2 |
InChI Key |
IBTTUWBRHGUTTA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)CBr |
Origin of Product |
United States |
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